![molecular formula C28H25N3O5 B071717 2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 174568-67-3](/img/structure/B71717.png)
2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiol reactive fluorescent probe for use in cytofluorescence.
Wissenschaftliche Forschungsanwendungen
Applications in Material Science
Conducting Polymers : Compounds derived from bis(pyrrol-2-yl) arylenes, which include structures related to 2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, have been utilized in the development of conducting polymers. These polymers are synthesized through electropolymerization and demonstrate stability in their electrically conducting form, suggesting potential applications in electronic materials (Sotzing et al., 1996).
Organic Light-Emitting Diodes (OLEDs) : Research has indicated the synthesis of compounds for potential use in organic light-emitting diodes. These include compounds like 2,6-bis(4,5-diphenyloxazol-2-yl)pyridine, which share structural characteristics with the chemical . Their fluorescence properties make them suitable for applications in OLEDs (Sha Hong-bin, 2010).
Applications in Chemistry and Biochemistry
Synthesis of Novel Compounds : Various novel pyrrole analogs, which share structural similarities with this compound, have been synthesized. These compounds have been evaluated for their antimicrobial and antimycobacterial activities, suggesting potential applications in the development of new pharmaceuticals (Joshi et al., 2017).
Fluorescent Probes for Carbon Dioxide Detection : Compounds based on the 1,2,5-triphenylpyrrole core, structurally related to the chemical , have been developed as novel fluorescent probes. These probes exhibit aggregation-enhanced emission (AEE) features and are used for the detection of low levels of carbon dioxide, indicating their potential application in environmental monitoring and biomedical research (Wang et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid' involves the synthesis of two intermediate compounds, followed by a coupling reaction between them.", "Starting Materials": [ "9H-xanthene-9-carboxylic acid", "N,N-dimethylformamide", "Thionyl chloride", "Dimethylamine", "Sodium hydroxide", "Acetic acid", "2,5-dioxo-2,5-dihydrofuran-3-carboxylic acid", "Ethyl chloroformate" ], "Reaction": [ "9H-xanthene-9-carboxylic acid is first converted to its acid chloride using thionyl chloride.", "The resulting acid chloride is then reacted with dimethylamine in the presence of N,N-dimethylformamide to form the first intermediate compound, 3,6-bis(dimethylamino)-9H-xanthene-9-carboxylic acid.", "This intermediate compound is then converted to its methyl ester using sodium hydroxide and methanol.", "The second intermediate compound, 2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester, is synthesized from 2,5-dioxo-2,5-dihydrofuran-3-carboxylic acid by reacting it with ethyl chloroformate and then with methylamine.", "Finally, the two intermediate compounds are coupled together using acetic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the target compound, 2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid." ] } | |
CAS-Nummer |
174568-67-3 |
Molekularformel |
C28H25N3O5 |
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C28H25N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)19-8-7-18(13-22(19)28(34)35)31-25(32)11-12-26(31)33/h5-9,11-15H,10H2,1-4H3,(H,34,35) |
InChI-Schlüssel |
KGFLZYXDJDOIEE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CCC2=C(C3=C(C=C(C=C3)N(C)C)OC2=C1)C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O |
Kanonische SMILES |
CN(C)C1=CCC2=C(C3=C(C=C(C=C3)N(C)C)OC2=C1)C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



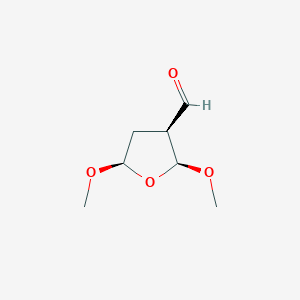

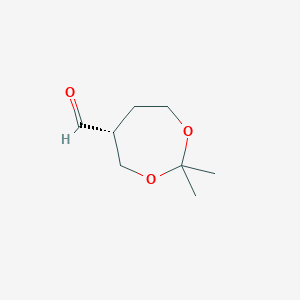
![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)

![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)
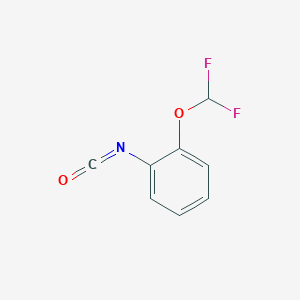
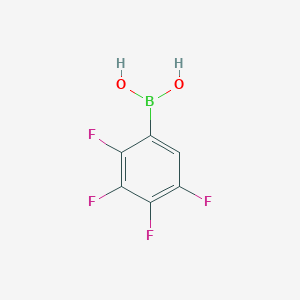
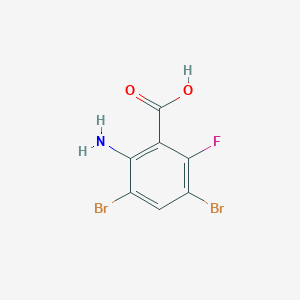
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)


![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)
